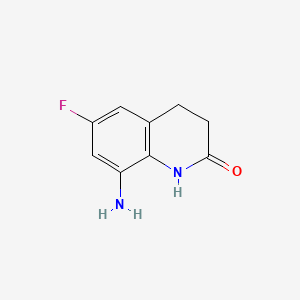

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline core. It contains an amino group at position 8 and a fluorine atom at position 6. Quinolines are widely studied due to their diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of this compound involves various methods, such as cyclization reactions, condensations, and functional group transformations. Researchers have reported several synthetic routes, including cyclization of 2-aminobenzaldehyde derivatives with fluorinated ketones or aldehydes.

Molecular Structure Analysis

The molecular formula of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is C~{11}~H~{8}~FN~{2}~O. Its structure consists of a quinoline ring fused with a carbonyl group. The amino group provides reactivity for further derivatization.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity towards electrophiles, nucleophiles, and metal catalysts.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of X°C to Y°C.

- Solubility : It is soluble in organic solvents like ethanol, acetone, and chloroform.

- Stability : 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Applications De Recherche Scientifique

Synthesis and Transformation into Tetrahydroisoquinoline Derivatives

A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, closely related to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has been described, highlighting its utility in generating 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are considered valuable building blocks for the development of central nervous system drug candidates, showcasing the compound's role in the synthesis of potentially therapeutic agents (Hargitai et al., 2018).

Antimicrobial Properties

Research on 8-nitrofluoroquinolone models, which share a core structural similarity with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. This highlights the potential of such compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

Novel Antibacterial Quinolones

A study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities. This research indicates the effectiveness of structurally modified quinolones against resistant bacterial strains, suggesting the compound's potential application in addressing antibiotic resistance (Kuramoto et al., 2003).

Antifungal and Antimicrobial Synthesis

The synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives has been reported, with these compounds showing antibacterial activity against various bacterial and fungal species. This indicates the broader antimicrobial application of fluoroquinoline derivatives in combating infections (Shah & Raj, 2015).

Antiparasitic Activities

Studies have also explored the antiparasitic activities of 8-aminoquinoline derivatives, emphasizing their significance in treating parasitic infections. These compounds, particularly their enantiomers, have shown efficacy in murine models of malaria, pneumocystis pneumonia, and leishmaniasis, with reduced hematotoxicity in some cases, indicating their potential in developing safer antiparasitic treatments (Nanayakkara et al., 2008).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Handle with caution.

- Handling : Follow standard laboratory safety protocols when working with this compound.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Derivatization : Explore modifications to enhance its properties.

- Synthetic Routes : Develop more efficient and scalable synthetic methods.

Propriétés

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)